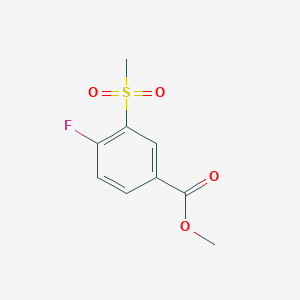

Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSGFLZOSEKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key building block in the development of various pharmaceutical and agrochemical agents. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a multi-step process, commencing with the diazotization of 3-Amino-4-fluorobenzoic acid, followed by a Sandmeyer-type reaction to introduce a methylthio group. Subsequent oxidation yields the corresponding methylsulfonyl derivative, which is then subjected to Fischer esterification to afford the final product. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring a thorough understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound is a valuable intermediate in organic synthesis, characterized by its unique substitution pattern on the benzene ring. The presence of a fluorine atom, a methylsulfonyl group, and a methyl ester provides multiple points for further functionalization, making it an attractive scaffold for the design of novel bioactive molecules. The electron-withdrawing nature of the fluoro and methylsulfonyl substituents significantly influences the reactivity of the aromatic ring, a feature that can be strategically exploited in subsequent synthetic steps.

The synthetic approach detailed herein is a three-step sequence designed for efficiency and scalability. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 4-Fluoro-3-(methylthio)benzoic acid

The initial step involves the conversion of the readily available 3-Amino-4-fluorobenzoic acid into the corresponding methylthio derivative. This is achieved through a two-part sequence: diazotization of the primary amine followed by a Sandmeyer-type reaction with a methylthio source.

Experimental Protocol:

-

Diazotization: In a flask cooled to 0-5 °C, dissolve 3-Amino-4-fluorobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by a positive test with starch-iodide paper.[1]

-

Sandmeyer-type Reaction: In a separate flask, prepare a solution of sodium thiomethoxide. This can be generated in situ by reacting methanethiol with a strong base like sodium hydroxide. The diazonium salt solution is then added portion-wise to the sodium thiomethoxide solution at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is acidified to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Mechanistic Rationale:

The diazotization reaction proceeds via the formation of a nitrosonium ion (NO+) in situ from sodium nitrite and a strong acid. The nitrosonium ion acts as an electrophile and attacks the lone pair of the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.

The subsequent Sandmeyer-type reaction is a nucleophilic aromatic substitution.[2][3][4][5] The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by the attack of the thiomethoxide nucleophile.

Caption: Key transformations in the synthesis of the methylthio intermediate.

Step 2: Synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid

The second step involves the oxidation of the methylthio group to a methylsulfonyl group. This transformation is crucial as the sulfone moiety often imparts desirable electronic and steric properties to the final molecule. Hydrogen peroxide in an acidic medium is a common and effective reagent for this oxidation.

Experimental Protocol:

-

Reaction Setup: Suspend 4-Fluoro-3-(methylthio)benzoic acid in glacial acetic acid.

-

Oxidation: Slowly add hydrogen peroxide (30% aqueous solution) to the suspension. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

Monitoring and Work-up: The reaction progress is monitored by TLC until the starting material is consumed. The product is then precipitated by pouring the reaction mixture into cold water.

-

Purification: The solid product is collected by filtration, washed thoroughly with water to remove acetic acid and residual peroxide, and then dried. Recrystallization can be performed if necessary to achieve high purity.

Mechanistic Rationale:

The oxidation of a sulfide to a sulfone with hydrogen peroxide proceeds through a sulfoxide intermediate. The reaction is typically catalyzed by an acid, which protonates the hydrogen peroxide to make it a more potent oxidizing agent. The sulfur atom of the methylthio group acts as a nucleophile, attacking the electrophilic oxygen of the activated hydrogen peroxide. A second oxidation step converts the intermediate sulfoxide to the final sulfone.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Mixture: Dissolve 4-Fluoro-3-(methylsulfonyl)benzoic acid in a large excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the product side.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the final this compound.

Mechanistic Rationale:

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst makes the carbonyl carbon more electrophilic. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the ester.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 3-Amino-4-fluorobenzoic acid | 4-Fluoro-3-(methylthio)benzoic acid | NaNO₂, HCl, CH₃SNa | 75-85 |

| 2 | 4-Fluoro-3-(methylthio)benzoic acid | 4-Fluoro-3-(methylsulfonyl)benzoic acid | H₂O₂, CH₃COOH | 85-95 |

| 3 | 4-Fluoro-3-(methylsulfonyl)benzoic acid | This compound | CH₃OH, H₂SO₄ | 80-90 |

Conclusion

The synthetic route presented in this guide offers a reliable and efficient method for the preparation of this compound. The individual steps are well-established transformations in organic chemistry, and the rationale behind the choice of reagents and conditions has been thoroughly explained. This in-depth guide provides researchers and scientists with the necessary information to successfully synthesize this important building block for their research and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-fluorobenzoic acid. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. vapourtec.com [vapourtec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-Fluoro-3-(methylsulfonyl)benzoate physical properties"

An In-depth Technical Guide to the Physical Properties of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Abstract

This compound (CAS No. 160819-39-6) is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a fluorine atom and a methylsulfonyl group on a benzoate scaffold, presents a unique combination of functionalities that can influence pharmacokinetic and pharmacodynamic properties in larger, more complex molecules. The strategic placement of the electron-withdrawing sulfonyl group and the bioisosteric fluorine atom makes it a valuable building block for creating novel therapeutic agents. This guide provides a comprehensive overview of its known physical properties, detailed protocols for its empirical characterization, and an analysis of its spectroscopic profile. It is intended to serve as a vital resource for scientists engaged in the synthesis, handling, and application of this and structurally related compounds.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation of all subsequent chemical and physical analysis. This compound is a crystalline solid under standard conditions. Its core identity is defined by the following identifiers:

-

IUPAC Name: this compound

-

Synonyms: methyl 3-methylsulphonyl-4-fluorobenzoate, methyl 4-fluoro-3-methylsulfonylbenzoate[1]

-

CAS Number: 160819-39-6[1]

-

Molecular Formula: C₉H₉FO₄S

-

Molecular Weight: 232.23 g/mol [2]

The arrangement of the functional groups on the benzene ring is critical for its reactivity and interactions. The structure is visualized below.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Comprehensive physical property data for this compound is not widely published in readily available literature. A review of supplier safety data sheets indicates that key metrics such as solubility, partition coefficient, vapor pressure, and density have not been formally reported.[1]

However, data for the closely related isomer, Methyl 3-fluoro-4-(methylsulfonyl)benzoate (CAS 1215074-49-9), is available and can serve as a reasonable estimation. It is crucial for researchers to empirically verify the properties for the specific 4-fluoro-3-(methylsulfonyl) isomer.

| Property | Value (or Predicted Value) | Source / Notes |

| CAS Number | 160819-39-6 | Target Compound[1] |

| Physical Form | Solid | Based on related compounds |

| Molecular Formula | C₉H₉FO₄S | [2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Boiling Point | 386.6 ± 42.0 °C | Predicted for isomer 1215074-49-9[3] |

| Density | 1.339 ± 0.06 g/cm³ | Predicted for isomer 1215074-49-9[3] |

| Solubility | No data available | [1] Likely soluble in polar organic solvents like methanol, ethanol, and ether, with low solubility in water, similar to related nitro-analogs.[4] |

| Storage | Room temperature, sealed in dry conditions | Recommended for related isomers[2] |

Recommended Experimental Protocols for Characterization

Given the absence of published data, the following section provides standardized, field-proven methodologies for determining the key physical and spectroscopic properties of a novel or uncharacterized compound like this compound.

Caption: Standard workflow for the physical and structural characterization of a chemical intermediate.

Melting Point Determination

Rationale: The melting point is a fundamental physical constant that provides a quick assessment of a solid's purity. A sharp melting range (typically < 2 °C) is indicative of a highly pure compound.

Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Begin with a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, perform a slow ramp (1-2 °C/min) starting approximately 15 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

Solubility Screening

Rationale: Understanding solubility is critical for choosing appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR.

Protocol:

-

Solvent Selection: Prepare vials containing 1 mL of various solvents, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Addition: Add approximately 10 mg of the compound to each vial.

-

Observation:

-

Vortex each vial for 30 seconds.

-

Observe and record solubility at room temperature ("soluble," "partially soluble," "insoluble").

-

Gently warm the vials of insoluble samples to assess temperature-dependent solubility, which is crucial for identifying potential recrystallization solvents.

-

Spectroscopic Profile & Analysis

Spectroscopy provides an unambiguous confirmation of the chemical structure. While specific spectra for this compound are not in public databases, its structure allows for a reliable prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons will be present on the aromatic ring. They will exhibit complex splitting patterns (multiplets) due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

Ester Methyl (δ ~3.9 ppm): A sharp singlet integrating to 3 protons (–COOCH₃).

-

Sulfonyl Methyl (δ ~3.3 ppm): A sharp singlet integrating to 3 protons (–SO₂CH₃).

-

-

¹³C NMR:

-

Carbonyl Carbon (δ ~165 ppm): The ester C=O carbon.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings.

-

Ester Methyl (δ ~53 ppm): The –COOCH₃ carbon.

-

Sulfonyl Methyl (δ ~45 ppm): The –SO₂CH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1725 cm⁻¹ (Strong): C=O stretching of the ester group. This is a highly characteristic peak.

-

~1600, ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1320 cm⁻¹ and ~1150 cm⁻¹ (Strong): Asymmetric and symmetric SO₂ stretching of the sulfonyl group, respectively. These are also key diagnostic peaks.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1100 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the compound's fragmentation pattern, confirming its elemental composition.

-

Molecular Ion (M⁺): A peak at m/z = 232.03, corresponding to the molecular formula C₉H₉FO₄S. High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of:

-

The methoxy group (M-31, loss of •OCH₃)

-

The entire ester group (M-59, loss of •COOCH₃)

-

The methylsulfonyl group (M-79, loss of •SO₂CH₃)

-

Applications in Research and Development

This compound is not an end-product but a strategic chemical intermediate. Its value lies in the combination of its functional groups:

-

Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]

-

Methylsulfonyl Group: As a strong electron-withdrawing group and hydrogen bond acceptor, the sulfonyl moiety can significantly influence a molecule's electronic properties and its interactions with biological targets.

-

Methyl Ester: This group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications, or it can be reduced to a primary alcohol.

This trifecta of functionalities makes the compound a valuable precursor for synthesizing novel inhibitors, receptor agonists/antagonists, and other bioactive molecules in pharmaceuticals and agrochemicals.[2]

Conclusion

This compound is a specialized chemical building block with significant potential for advanced synthesis projects. While detailed physical property data is not yet prevalent in the public domain, this guide provides the necessary framework for any research scientist to confidently characterize the material in-house. By following the outlined experimental protocols and leveraging the predictive spectroscopic analysis, researchers can ensure the quality and identity of this intermediate, enabling its successful application in the development of next-generation chemical entities.

References

- MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate.

- Sigma-Aldrich. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5.

- BLD Pharm. 1215074-49-9|Methyl 3-fluoro-4-(methylsulfonyl)benzoate.

- Echemi. This compound SDS, 160819-39-6 Safety Data Sheets.

- Thermo Scientific Chemicals. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online.

- ChemicalBook. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate | 1215074-49-9.

- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate [myskinrecipes.com]

- 3. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate | 1215074-49-9 [amp.chemicalbook.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

This guide provides a comprehensive technical overview of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and applications.

Introduction and Strategic Importance

This compound (CAS No. 160819-39-6) is a substituted aromatic compound featuring a methyl ester, a fluorine atom, and a methylsulfonyl group.[1][2] This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The presence of the electron-withdrawing sulfonyl group and the fluorine atom significantly influences the reactivity of the benzene ring, while the methyl ester provides a convenient handle for further molecular elaboration.

The strategic importance of this molecule lies in its utility as a precursor for complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[3][4] Fluorinated organic compounds are of immense interest in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[5]

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to understanding its behavior in chemical reactions and biological systems.

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with a methoxycarbonyl group (-COOCH₃), at position 3 with a methylsulfonyl group (-SO₂CH₃), and at position 4 with a fluorine atom (-F).

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of the compound are summarized in the table below. This data is essential for planning reactions, purification, and for safety assessments.

| Property | Value | Source(s) |

| CAS Number | 160819-39-6 | [1][2] |

| Molecular Formula | C₉H₉FO₄S | [1][2] |

| Molecular Weight | 232.23 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| MDL Number | MFCD20491420 | [2] |

Synthesis and Mechanism

Proposed Synthetic Workflow

The synthesis proceeds via two classical organic reactions:

-

Oxidation: The thioether (sulfide) group of the starting material is oxidized to a sulfone.

-

Esterification: The carboxylic acid moiety is converted to a methyl ester.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 4-Fluoro-3-(methylthio)benzoic acid

-

Causality: The oxidation of a thioether to a sulfone is a common and high-yielding transformation. Reagents like meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone (potassium peroxymonosulfate) are effective for this purpose as they are powerful yet often selective oxidizing agents.[6][7] Using a stoichiometric excess (typically >2 equivalents) of the oxidant ensures the full conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

-

Protocol:

-

Dissolve 4-fluoro-3-(methylthio)benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite.

-

Perform a standard aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3-(methylsulfonyl)benzoic acid, which can be purified by recrystallization if necessary.

-

Step 2: Fischer Esterification to this compound

-

Causality: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10] Using the alcohol (methanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield. A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

-

Protocol:

-

To a round-bottom flask, add the 4-Fluoro-3-(methylsulfonyl)benzoic acid (1.0 eq) obtained from the previous step.

-

Add a large excess of anhydrous methanol to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography on silica gel or by recrystallization.

-

Spectral Analysis and Characterization

Characterization using spectroscopic methods is crucial for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra are the gold standard, the following data is predicted based on the known effects of the functional groups on a benzene ring.

| Spectroscopy | Expected Signals / Peaks |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm). Expect complex splitting patterns (doublet of doublets, etc.) due to ¹H-¹H and ¹H-¹⁹F coupling. The proton ortho to the ester will be the most downfield, while the proton between the fluoro and sulfonyl groups will also be significantly downfield. Methyl Ester Protons (-OCH₃): A singlet around δ 3.9-4.0 ppm. Methyl Sulfonyl Protons (-SO₂CH₃): A singlet around δ 3.2-3.4 ppm. |

| ¹³C NMR | Carbonyl Carbon (-C=O): A signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-145 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. Methyl Ester Carbon (-OCH₃): A signal around δ 52-53 ppm. Methyl Sulfonyl Carbon (-SO₂CH₃): A signal around δ 43-45 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): Strong absorption band around 1720-1730 cm⁻¹. S=O Stretch (Sulfone): Two strong absorption bands, one asymmetric (~1310-1350 cm⁻¹) and one symmetric (~1140-1160 cm⁻¹). C-O Stretch (Ester): Strong absorption band around 1250-1300 cm⁻¹. C-F Stretch: Strong absorption band around 1100-1200 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 232. Key Fragments: Loss of methoxy group (-OCH₃) at m/z = 201; Loss of the entire ester group (-COOCH₃) at m/z = 173. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. IR frequencies are in cm⁻¹.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value chemical sectors.

-

Pharmaceutical Synthesis: This compound serves as a key building block for Active Pharmaceutical Ingredients (APIs).[5] Its structural motifs are found in molecules targeting a range of diseases, including cancer, inflammation, and infectious diseases.[5] The sulfone group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the electronic properties and metabolic stability of the final drug molecule. An isomer, Methyl 3-Fluoro-4-(methylsulfonyl)benzoate, is noted for its use in developing anti-inflammatory and anticancer compounds.[3]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used in the synthesis of modern pesticides and herbicides.[4] The fluorinated sulfone moiety can contribute to the bioactivity and environmental stability of crop protection agents.

-

Materials Science: Substituted benzoic acids and their esters are used in the development of specialty polymers and liquid crystals. The polarity and rigidity imparted by the fluoro and sulfonyl groups can be exploited to create materials with specific thermal or electronic properties.[5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is a summary based on available Safety Data Sheet (SDS) information for this compound.[11]

-

Hazard Identification: While specific toxicity data is largely unavailable, similar compounds are classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust/vapors are generated.[11]

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

-

Ecological Information: No data is available on the ecological effects of this compound. It should not be released into the environment.[11]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. A thorough understanding of its physicochemical properties, spectral characteristics, and safety protocols is essential for its effective and safe utilization in the laboratory and in industrial applications.

References

-

PubChem. (2025). Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound price,buy this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Methyl 4-fluoro-3-nitrobenzoate for Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Retrieved from [Link]

- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

University of Calgary. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

- Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.

-

Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

-

NIST. (n.d.). Methyl 4(methylamino)benzoate. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. WebBook. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. iajpr.com [iajpr.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical synthesis. Low aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation strategies. This document details the foundational principles of solubility, outlines a robust strategy for solvent selection, and provides field-proven, step-by-step protocols for the experimental determination of thermodynamic (equilibrium) solubility using the gold-standard shake-flask method. Furthermore, it describes validated analytical quantification techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The guide emphasizes the causality behind experimental choices and addresses critical factors that influence solubility, such as polymorphism and temperature, to ensure researchers can generate accurate, reproducible, and meaningful data for drug development and process chemistry applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound is a vital building block in medicinal chemistry. Its structural motifs, featuring a fluorine atom and a methylsulfonyl group, are often incorporated into drug candidates to enhance metabolic stability and target binding affinity. However, the successful transition of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, chief among them being solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, dictates the bioavailability of orally administered drugs and governs the design of parenteral formulations.[1][2] A compound with poor solubility can lead to unpredictable absorption, suboptimal therapeutic efficacy, and significant formulation challenges.[3] Therefore, a thorough understanding and precise measurement of the solubility of intermediates like this compound are not merely procedural steps but cornerstones of a successful drug development program. This guide provides the theoretical context and practical methodologies required to perform these critical assessments.

Physicochemical Profile of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5] The key physicochemical parameters for this compound are summarized below.

| Property | Value / Data | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 160819-39-6 | [6][7] |

| Molecular Formula | C₉H₉FO₄S | [8] |

| Molecular Weight | 232.23 g/mol | [8] |

| Physical State | Solid (presumed at 25°C) | Inferred from typical organic compounds of this size. |

| Melting Point | No data available | This is a critical parameter. A high melting point often correlates with lower solubility due to strong crystal lattice energy. |

| Boiling Point | No data available | [7] |

| Calculated LogP | No specific data found. | LogP (octanol-water partition coefficient) is a key measure of lipophilicity. A positive value would suggest a preference for nonpolar environments. |

| pKa | No data available | The molecule lacks strongly acidic or basic functional groups, suggesting its solubility will be less dependent on pH compared to ionizable compounds. |

Note: The lack of publicly available experimental data for properties like melting point and LogP highlights the necessity for experimental determination as outlined in this guide.

The Theoretical Framework of Solubility

Thermodynamics of Dissolution

The dissolution process involves two main energy changes: the energy required to break the solute-solute and solvent-solvent interactions (an endothermic process) and the energy released upon forming new solute-solvent interactions (an exothermic process). The net enthalpy change determines whether solubility increases or decreases with temperature. Most solids exhibit endothermic dissolution, meaning their solubility increases as temperature rises.[9]

The Influence of Crystal Structure: Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[10] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, stability, and, crucially, solubility.[11][12]

-

Metastable Forms: These forms are thermodynamically less stable and typically exhibit higher solubility.[13] However, they can convert to a more stable, less soluble form over time, which can have disastrous consequences for a drug's bioavailability.[3]

-

Stable Forms: The most stable polymorph has the lowest energy and the lowest solubility.[11] Drug development typically focuses on identifying and utilizing the most stable form to ensure product consistency and performance.[10]

Given that this compound is a solid, the potential for polymorphism must be considered. Any solubility measurement should ideally be performed on a well-characterized, stable crystalline form.

Strategic Solvent Selection

Choosing the right solvent is critical for both solubility determination and downstream applications like crystallization and formulation.[14] The selection process should be guided by both theoretical principles and practical considerations.

Key Criteria for Solvent Selection:

-

Polarity Matching ("Like Dissolves Like"): Solvents and solutes with similar polarities tend to be miscible. A range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water) should be screened.[4][15]

-

Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact. Guides are available that rank solvents based on these factors.[16]

-

Boiling Point: A solvent with a relatively low boiling point (<100°C) is often preferred, as it can be easily removed from the solid product after processes like crystallization.[15]

-

Reactivity: The solvent must be inert and not react with the solute.[15]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[1][2] This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[17]

Overall Experimental Workflow

The diagram below illustrates the comprehensive workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

This protocol is designed to establish a saturated solution at thermodynamic equilibrium.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Addition of Solute: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Addition of Solvent: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed. Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours.[1] This extended time is crucial to ensure that the system is not in a transient, supersaturated state but has reached true equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. To separate the saturated liquid phase from the undissolved solid, two methods are common:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean collection vial.[9] This step is critical to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured solubility.

-

-

Sample Preparation for Analysis: Immediately dilute a known volume of the clear filtrate with a suitable mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration within the linear range of the analytical method's calibration curve.

Analytical Quantification Methods

Once the saturated solution is prepared, its concentration must be accurately measured. HPLC and UV-Vis spectroscopy are the most common techniques.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, making it ideal for accurately quantifying the solute, especially in complex matrices.[18][19]

Protocol for HPLC Quantification:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column is often a good starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and detection wavelength (determined by a UV scan of the analyte) must be optimized.

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a series of dilutions to create at least five standard solutions spanning the expected concentration range of the diluted solubility samples.[18]

-

Inject each standard in triplicate and plot the peak area against the known concentration.

-

-

Self-Validation: The calibration curve must be linear, with a correlation coefficient (R²) of >0.999. This ensures the trustworthiness of the quantification.

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

-

Calculation: Use the regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.[18] Remember to multiply this value by the dilution factor to determine the final solubility in the original solvent.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a faster, simpler alternative to HPLC, suitable for pure compounds with a strong chromophore.[20][21]

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements will be taken at this wavelength to maximize sensitivity.[21]

-

Calibration Curve Preparation:

-

Prepare a stock solution and a series of at least five dilutions, similar to the HPLC procedure.

-

Measure the absorbance of each standard at λmax.

-

Plot absorbance versus known concentration. According to the Beer-Lambert law, this relationship should be linear.

-

-

Self-Validation: Ensure the calibration curve has a correlation coefficient (R²) of >0.995.

-

Sample Analysis: Measure the absorbance of the diluted filtrate.

-

Calculation: Use the calibration curve's regression equation to determine the concentration of the diluted sample and multiply by the dilution factor to find the final solubility.

Data Presentation and Factors Influencing Solubility

Solubility data should be presented clearly in a tabular format, specifying the solvent, temperature, and the measured solubility in standard units (e.g., mg/mL and mol/L).

Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

| Additional Solvents | 37 | Experimental Value | Calculated Value | Shake-Flask/HPLC |

Interplay of Factors Affecting Solubility

The solubility of this compound is not a single value but a property dependent on several interconnected factors.

Caption: Key Factors Influencing Solubility.

-

Temperature: As a solid, the solubility of this compound is expected to increase with temperature. Measuring solubility at both ambient (25°C) and physiological (37°C) temperatures is highly relevant for pharmaceutical applications.

-

Solvent Polarity: The molecule possesses both polar (ester, sulfonyl) and nonpolar (aromatic ring) regions. Its solubility will likely be highest in moderately polar to polar aprotic solvents (like ethyl acetate or acetone) and polar protic solvents (like ethanol). Its aqueous solubility is anticipated to be low.

-

Polymorphism: This is the most significant potential variable. If different batches of the compound crystallize in different forms, they will exhibit different solubilities. It is imperative to characterize the solid form being tested (e.g., via XRPD or DSC) to ensure data consistency.[10]

Conclusion

This guide has provided a comprehensive, scientifically grounded approach to determining the solubility of this compound. By integrating theoretical principles with robust, validated experimental protocols, researchers can generate high-quality, reliable solubility data. Adherence to the detailed shake-flask method coupled with precise HPLC or UV-Vis quantification is essential for obtaining true thermodynamic solubility values. Understanding the profound impact of factors like solvent choice and crystal polymorphism is critical for interpreting these results and making informed decisions in the complex process of drug development.

References

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

-

Iurlo, M., et al. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 12(2), 164. [Link]

-

Hilaris Publisher. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

-

Wiley-VCH. (2022). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. In Pharmaceutical Crystals: Science and Engineering. [Link]

-

Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Pharmaceutical Science & Emerging Drugs. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

PubChem. Methyl 4-fluoro-3-(methylsulfonimidoyl)benzoate. National Center for Biotechnology Information. [Link]

-

Aakash Institute. Solvent Extraction. Aakash Institute. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PCBIS. Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. [Link]

-

Khan Academy. Solubility of organic compounds. Khan Academy. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Organomation. Solvent Extraction Techniques. Organomation. [Link]

-

Chemsrc. Methyl 4-fluoro-3-hydroxybenzoate | CAS#:214822-96-5. Chemsrc. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

ACS Green Chemistry Institute. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS Green Chemistry Institute. [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Chemsrc. 3-Chlorosulfonyl-4-fluoro-benzoic acid | CAS#:2267-40-5. Chemsrc. [Link]

-

Mol-Instincts. Methyl 2-fluoro-4-(2-methylpropoxy)benzoate. Mol-Instincts. [Link]

-

MySkinRecipes. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. MySkinRecipes. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Khan Academy [khanacademy.org]

- 5. organomation.com [organomation.com]

- 6. echemi.com [echemi.com]

- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 8. Methyl 3-Fluoro-4-(methylsulfonyl)benzoate [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions, Google AI Division

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and agrochemical research. Due to the current absence of publicly available, verified experimental spectra for this specific compound, this document synthesizes predictive data based on the analysis of structurally related molecules. Furthermore, it outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating framework for researchers. This guide is intended for scientists and professionals in drug development and chemical research who require a robust understanding of the spectroscopic properties of this and similar compounds.

Introduction

This compound (CAS 1215163-63-7) is an aromatic ester of significant interest in synthetic chemistry. Its trifunctionalized benzene ring, featuring a fluoro, a methylsulfonyl, and a methyl ester group, makes it a versatile building block for the synthesis of complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound during synthesis and downstream applications.

This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the established principles of spectroscopy and a comparative analysis of experimentally determined data for structurally analogous compounds. Additionally, this document furnishes detailed experimental protocols to enable researchers to acquire high-quality spectroscopic data for this and similar molecules.

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures of this compound. These predictions are based on the known effects of the individual functional groups on the spectroscopic properties of aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H-2) | 8.2 - 8.4 | Doublet of doublets (dd) | ~2.5, ~1.0 | Deshielded by the adjacent electron-withdrawing sulfonyl and ester groups. Coupled to H-5 and H-6. |

| Ar-H (H-6) | 8.0 - 8.2 | Doublet of doublets (dd) | ~8.5, ~2.5 | Deshielded by the ester group and coupled to H-5 and H-2. |

| Ar-H (H-5) | 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ~8.5 | Shielded relative to H-2 and H-6. Coupled to the adjacent fluorine and H-6. |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | - | Typical chemical shift for a methyl ester. |

| -SO₂CH₃ | 3.2 - 3.4 | Singlet (s) | - | Typical chemical shift for a methyl sulfone. |

Note: Predicted chemical shifts are relative to TMS (0 ppm) and are based on data from structurally similar compounds.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 164 - 166 | Typical chemical shift for an ester carbonyl carbon. |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant. |

| C-SO₂ | 135 - 140 | Aromatic carbon attached to the electron-withdrawing sulfonyl group. |

| C-COOCH₃ | 130 - 135 | Aromatic carbon attached to the ester group. |

| C-H (Ar) | 125 - 135 | Aromatic carbons bonded to hydrogen. |

| C-H (Ar) | 115 - 120 (d, ²JCF ≈ 20 Hz) | Aromatic carbon ortho to the fluorine, showing a two-bond C-F coupling. |

| -OCH₃ | 52 - 54 | Methyl ester carbon. |

| -SO₂CH₃ | 43 - 45 | Methyl sulfone carbon. |

Note: Predicted chemical shifts are relative to TMS (0 ppm) and are based on data from structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to show characteristic absorption bands for the carbonyl group, the sulfonyl group, the C-F bond, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| S=O (Sulfone) | 1320 - 1350 and 1150 - 1170 | Strong, two bands (asymmetric and symmetric stretching) |

| C-O (Ester) | 1250 - 1300 | Strong |

| C-F (Aromatic) | 1100 - 1250 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak |

| C-H (Methyl) | 2850 - 3000 | Medium to weak |

| C=C (Aromatic) | 1450 - 1600 | Medium, multiple bands |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Rationale for Formation |

| 232 | [M]⁺ | Molecular ion |

| 201 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[1] |

| 172 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 153 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 125 | [C₆H₃F-CO]⁺ | Subsequent loss of CO from the [M - SO₂CH₃]⁺ fragment.[2] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[1][2] |

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality NMR, IR, and MS data for a solid aromatic compound like this compound.

NMR Spectroscopy Protocol

This protocol is for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

3.1.1. Sample Preparation

-

Weigh the sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Choose a deuterated solvent: A suitable solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic esters.

-

Dissolve the sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenize the solution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

3.1.2. Spectrometer Setup and Data Acquisition

-

Insert the sample: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquire ¹H Spectrum:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

Acquire ¹³C Spectrum:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol (Thin Solid Film Method)

This method is a common and straightforward way to obtain an IR spectrum of a solid sample.[3]

-

Prepare the Salt Plate: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe.

-

Prepare the Sample Solution: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[3]

-

Cast the Film: Using a pipette, apply a drop of the solution to the center of the salt plate. Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[3]

-

Acquire the Spectrum: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Caption: Workflow for IR data acquisition (Thin Film Method).

Mass Spectrometry Protocol (Electron Ionization - EI)

This protocol describes the general procedure for obtaining an EI mass spectrum using a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm range (1-10 µg/mL).

-

Instrument Setup:

-

Set the GC parameters (if using GC-MS) to ensure the compound elutes as a sharp peak. This includes selecting an appropriate column, temperature program, and injection volume.

-

For a direct insertion probe, the sample is placed in a capillary tube and introduced directly into the ion source.

-

Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

If using GC-MS, the spectrum is typically extracted from the chromatographic peak corresponding to the compound.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Caption: Workflow for Mass Spectrometry data acquisition (EI-MS).

Conclusion

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Department of Chemistry and Biochemistry. Retrieved from [Link]

Sources

"Methyl 4-Fluoro-3-(methylsulfonyl)benzoate safety and handling"

An In-depth Technical Guide to the Safety and Handling of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and fine chemical synthesis, novel molecular entities are the currency of innovation. This compound, a bespoke building block, is one such entity, finding its utility in the intricate assembly of pharmaceutical agents.[1] Its trifunctional nature—a fluoro group, a methylsulfonyl moiety, and a methyl ester—offers a versatile platform for synthetic transformations.[2] However, this structural complexity also necessitates a nuanced and rigorous approach to its safe handling. This guide is crafted not as a mere checklist of precautions but as a technical resource for the discerning scientist. It aims to elucidate the "why" behind the "how," grounding every recommendation in the fundamental principles of chemical reactivity and toxicology. As senior application scientists, our commitment is not only to the advancement of research but to the unwavering protection of those who make it possible.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's physical properties is the bedrock of its safe manipulation. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 160819-39-6 | Echemi |

| Molecular Formula | C9H9FO4S | MySkinRecipes |

| Molecular Weight | 232.23 g/mol | MySkinRecipes |

| Appearance | Not explicitly stated, likely a solid | General chemical knowledge |

| Storage Temperature | Room temperature, dry | MySkinRecipes |

Section 2: Hazard Identification and Toxicological Profile

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[3][4]

Anticipated Health Effects:

-

Skin Irritation: Aromatic compounds containing activating groups can be irritants. Prolonged contact may lead to redness and discomfort.[4][5]

-

Eye Irritation: As with most fine chemicals in powder form, dust can cause serious eye irritation.[4][5]

-

Respiratory Tract Irritation: Inhalation of airborne particles may irritate the mucous membranes and respiratory tract.[4][5]

-

Unknown Systemic Effects: Due to the lack of specific toxicological studies, the potential for systemic effects upon absorption is unknown. It is prudent to minimize exposure.

Section 3: The Cornerstone of Safety: Engineering and Administrative Controls

Before resorting to personal protective equipment, the hierarchy of controls prioritizes the implementation of engineering and administrative measures to minimize potential exposure.

Engineering Controls: Your First Line of Defense

-

Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area.[3] For weighing and transferring operations that may generate dust, a chemical fume hood or a powder containment hood is mandatory.

-

Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[5]

Administrative Controls: Safe Work Practices

-

Restricted Access: The area where this compound is handled should be clearly demarcated, with access restricted to authorized and trained personnel.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][6]

-

Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and appropriate hazard warnings.

Section 4: Personal Protective Equipment (PPE) - The Last Barrier

PPE is not a substitute for robust engineering and administrative controls but serves as the final, critical barrier between the researcher and the chemical. The selection of PPE must be informed by a thorough risk assessment.

-

Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashes or dust generation.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the aromatic nature of the compound, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for signs of degradation or perforation before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental skin contact.[3]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[3] For higher concentrations or in situations where vapors may be present, a full-face respirator may be required.[3]

Caption: Personal Protective Equipment Ensemble.

Section 5: Reactivity, Stability, and Incompatibility

Understanding the chemical's reactivity is paramount to preventing hazardous situations.

-

Stability: The compound is expected to be stable under recommended storage conditions (room temperature, dry).[7]

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

The sulfonyl fluoride moiety is generally more stable than its chloride counterpart, being more resistant to hydrolysis and thermolysis.[2] However, it can still participate in reactions, particularly with strong nucleophiles, a property leveraged in "click chemistry" and covalent drug design.[1][8] The aryl fluoride can be subject to nucleophilic aromatic substitution under certain conditions.[2] These latent reactivities underscore the importance of avoiding unintended contact with other reagents.

Section 6: Protocols for Safe Handling and Storage

Adherence to meticulous protocols is non-negotiable.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.

-

Weighing: Conduct weighing operations within a chemical fume hood or a powder containment enclosure to minimize dust dispersion. Use a spatula for transfers and avoid creating airborne dust.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly and with stirring to prevent splashing.

-

Post-Handling: After use, decontaminate the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[7]

-

Store in a locked cabinet or an area with restricted access.[6]

Section 7: Emergency Procedures - Preparedness is Key

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[3] Avoid generating dust.

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material into a labeled container for disposal. Avoid dry sweeping that creates dust; if necessary, gently moisten the material with a suitable inert liquid.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.

Caption: Accidental Spill Response Workflow.

Section 8: Disposal Considerations

Chemical waste disposal must be handled responsibly to protect the environment.

-

Product: Dispose of this material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not allow it to enter drains or sewer systems.[3]

-